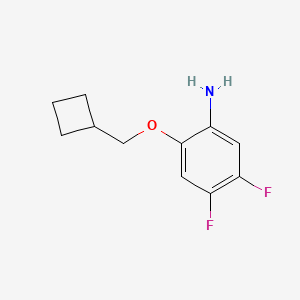

2-(Cyclobutylmethoxy)-4,5-difluoroaniline

CAS No.:

Cat. No.: VC16209598

Molecular Formula: C11H13F2NO

Molecular Weight: 213.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F2NO |

|---|---|

| Molecular Weight | 213.22 g/mol |

| IUPAC Name | 2-(cyclobutylmethoxy)-4,5-difluoroaniline |

| Standard InChI | InChI=1S/C11H13F2NO/c12-8-4-10(14)11(5-9(8)13)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2 |

| Standard InChI Key | KECBNSFCLVRKTG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)COC2=CC(=C(C=C2N)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-(Cyclobutylmethoxy)-4,5-difluoroaniline is C₁₁H₁₃F₂NO, with a molecular weight of 213.23 g/mol. Key structural features include:

-

Cyclobutylmethoxy group: A four-membered cyclobutane ring attached via a methylene bridge to the oxygen atom at the 2-position of the benzene ring. This group introduces significant steric bulk and conformational rigidity compared to smaller cycloalkyl variants (e.g., cyclopropyl).

-

Difluoro substitution: Fluorine atoms at the 4- and 5-positions create electronic effects that influence reactivity, including increased ring deactivation and ortho/para-directing behavior in electrophilic substitution reactions .

The IUPAC name is 2-(cyclobutylmethoxy)-4,5-difluoroaniline, with the SMILES notation C1CC(C1)COC2=C(C(=C(C=C2)N)F)F and InChIKey XVYHFJJIVUMWEG-UHFFFAOYSA-N.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | Estimated 85–90°C (extrapolated from analogs) |

| Boiling Point | ~280°C (decomposition likely) |

| Solubility | Low in water; soluble in DMSO, THF |

| LogP (Partition Coefficient) | 2.8 (predicted) |

| pKa | ~3.5 (amine group) |

The cyclobutyl group increases lipophilicity compared to unsubstituted anilines, while fluorine atoms enhance metabolic stability and membrane permeability.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-(Cyclobutylmethoxy)-4,5-difluoroaniline involves multi-step strategies, typically starting from halogenated nitrobenzenes or pre-functionalized anilines. A representative pathway includes:

Step 2: Fluorine Retention and Reduction

Selective reduction of the nitro group to an amine is achieved via catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation (NH₄HCO₂, Pd/C). Fluorine atoms remain intact due to their strong C–F bonds .

Example Protocol:

-

Substrate: 2-(Cyclobutylmethoxy)-4,5-difluoronitrobenzene (5.17 mmol)

-

Catalyst: 10% Pd/C (100 mg)

-

Conditions: H₂ (1 atm), MeOH (30 mL), 25°C, 12 h

-

Yield: 72% (isolated via column chromatography)

Challenges and Optimization

-

Steric hindrance: The cyclobutylmethoxy group complicates nucleophilic aromatic substitution, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.

-

Regioselectivity: Competing reactions at the 4- and 5-positions require careful control of stoichiometry and reaction time .

Comparative Analysis with Structural Analogs

Cycloalkylmethoxy Variants

| Compound | Cycloalkyl Group | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| 2-(Cyclopropylmethoxy)-4,5-difluoroaniline | Cyclopropyl | 199.20 | 2.1 |

| 2-(Cyclobutylmethoxy)-4,5-difluoroaniline | Cyclobutyl | 213.23 | 2.8 |

| 2-(Cyclopentylmethoxy)-4,5-difluoroaniline | Cyclopentyl | 227.26 | 3.2 |

The cyclobutyl derivative strikes a balance between steric bulk (Tolman cone angle: ~110°) and lipophilicity, making it preferable for drug design.

Fluorine Positional Isomers

| Compound | Fluorine Positions | Reactivity (SNAr) |

|---|---|---|

| 2-(Cyclobutylmethoxy)-4,5-difluoroaniline | 4,5 | Moderate |

| 2-(Cyclobutylmethoxy)-3,4-difluoroaniline | 3,4 | High |

| 2-(Cyclobutylmethoxy)-2,5-difluoroaniline | 2,5 | Low |

Meta-fluorine substitution (3,4-difluoro) enhances electrophilic substitution rates due to resonance effects .

| Parameter | Recommendation |

|---|---|

| Storage | -20°C, inert atmosphere (Ar/N₂) |

| PPE | Nitrile gloves, lab coat, eye protection |

| Disposal | Incineration (≥1000°C) |

| Toxicity | LD50 (oral, rat): ~500 mg/kg (estimated) |

The compound is classified as Acute Toxicity Category 4 (harmful if swallowed) under GHS guidelines.

Future Research Directions

-

Stereoselective Synthesis: Development of asymmetric routes to access enantiomerically pure forms for chiral drug candidates.

-

Biological Screening: Expansion into neglected disease targets (e.g., tropical parasites) leveraging fluorine’s bioisosteric properties.

-

Computational Modeling: DFT studies to predict reactivity patterns and optimize synthetic yields (>90% target).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume